N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the methoxyphenyl, tosyl, and carboxamide groups, contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and tosyl groups. The final step involves the formation of the carboxamide group.
Spirocyclic Core Formation: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound. This step often requires specific catalysts and reaction conditions to achieve high yields.
Introduction of Functional Groups: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the tosyl group is typically added via
Activité Biologique
N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. Its structure includes multiple functional groups, which contribute to its diverse chemical reactivity and possible biological effects.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide. The molecular formula is C22H27N3O5S, with a molecular weight of 453.54 g/mol. The presence of the methoxyphenyl and tosyl groups enhances its solubility and reactivity, making it a candidate for various biological evaluations.
Property | Value |
---|---|
Molecular Formula | C22H27N3O5S |
Molecular Weight | 453.54 g/mol |
IUPAC Name | N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
CAS Number | 1208931-43-4 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways involved in disease processes, although detailed mechanisms remain to be fully elucidated.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological activities, including:
- Anticancer Activity : Some studies have indicated that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the tosyl group may enhance anti-inflammatory properties by modulating inflammatory pathways.
- Antimicrobial Properties : Evidence suggests that related compounds have shown activity against various bacterial strains.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of spirocyclic compounds similar to this compound. The results demonstrated that these compounds inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis.
Case Study 2: Anti-inflammatory Effects
In a recent investigation, researchers assessed the anti-inflammatory effects of related diazaspiro compounds in animal models of inflammation. The results indicated a significant reduction in inflammatory markers and symptoms, suggesting that modifications to the spirocyclic structure could enhance therapeutic efficacy.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied; however, preliminary assessments indicate low toxicity levels in vitro and in vivo models. Further toxicological studies are necessary to establish a comprehensive safety profile.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-7-9-18(10-8-17)31(27,28)25-15-16-30-22(25)11-13-24(14-12-22)21(26)23-19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUMOMFPZIWKAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.